2,4,6-Trinitromesitylene
Overview
Description
Mechanism of Action
Target of Action
2,4,6-Trinitromesitylene, also known as 1,3,5-Trimethyl-2,4,6-trinitrobenzene, is a nitroaromatic compound It’s known that nitroaromatic compounds like this compound are key feedstocks for the synthesis of corresponding triaminobenzenes .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. The most eco-benign process for the synthesis of triamino derivatives involves the catalytic hydrogenation of corresponding nitroarenes . The hydrogenation of this compound is carried out over a Pd catalyst .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to its hydrogenation and subsequent hydrolysis . The hydrogenation in methanol (or mixed methanol/toluene) at 50–55 °C and 0.5 MPa pressure produces 2,4,6-triaminomesitylene . The hydrolysis process of the resultant salts leads to mono-, di-, and trimethyl derivatives of phloroglucinol .
Pharmacokinetics
The compound’s molecular formula is c9h9n3o6, and it has an average mass of 255184 Da .
Result of Action
The result of the action of this compound is the production of triaminomesitylene and derivatives of phloroglucinol . These products are essential chemical reactants used in the production of dyes, pigments, and medicinal drugs .
Action Environment
The action environment significantly influences the action, efficacy, and stability of this compound. The hydrogenation process is carried out in methanol (or mixed methanol/toluene) at 50–55 °C and 0.5 MPa pressure . The catalyst activity was shown to decline negligibly throughout 10 cycles of reuse .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trinitromesitylene typically involves the nitration of mesitylene (1,3,5-trimethylbenzene). The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction. The nitration process results in the substitution of hydrogen atoms on the benzene ring with nitro groups, forming this compound .
Industrial Production Methods: Industrial production of this compound follows similar nitration procedures but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trinitromesitylene undergoes various chemical reactions, including reduction, substitution, and hydrolysis.
Common Reagents and Conditions:
Substitution: The nitro groups in this compound can be substituted by nucleophiles under specific conditions. For example, nucleophilic aromatic substitution can occur in the presence of strong bases.
Hydrolysis: Hydrolysis of this compound can lead to the formation of polyphenols under acidic or basic conditions.
Major Products Formed:
Reduction: 2,4,6-Triaminomesitylene
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Polyphenols such as 2,4,6-trimethylphloroglucinol
Scientific Research Applications
2,4,6-Trinitromesitylene has several scientific research applications:
Comparison with Similar Compounds
- 2,4,6-Trinitrotoluene (TNT)
- 2,4,6-Trinitroxylene
- 2,4,6-Trinitroanisole
Comparison:
2,4,6-Trinitrotoluene (TNT): Both compounds have three nitro groups, but TNT has a single methyl group, whereas 2,4,6-trinitromesitylene has three methyl groups.
2,4,6-Trinitroxylene: Similar to this compound but with two additional methyl groups on the benzene ring.
2,4,6-Trinitroanisole: Contains a methoxy group (-OCH₃) instead of methyl groups.
This compound stands out due to its unique combination of three nitro and three methyl groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,3,5-trimethyl-2,4,6-trinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c1-4-7(10(13)14)5(2)9(12(17)18)6(3)8(4)11(15)16/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJCXMCIFPUNDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208950 | |
Record name | Benzene, 1,3,5-trimethyl-2,4,6-trinitro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602-96-0 | |
Record name | 1,3,5-Trimethyl-2,4,6-trinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesitylene, 2,4,6-trinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trinitromesitylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3,5-trimethyl-2,4,6-trinitro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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